
6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and fluorinated reagents.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the quinoline ring using electrophilic fluorination reagents like Selectfluor.
Alkylation: Alkylation of the quinoline nitrogen with 2-oxopropyl bromide under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Amine or thiol nucleophiles, polar aprotic solvents, elevated temperature.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Difluoroquinoline: Lacks the 2-methyl and 1-(2-oxopropyl) substituents.
2-Methylquinoline: Lacks the fluorine atoms and 1-(2-oxopropyl) substituent.
Quinolin-4(1H)-one: Lacks the fluorine atoms, 2-methyl, and 1-(2-oxopropyl) substituents.
Uniqueness
6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the presence of both fluorine atoms and the 1-(2-oxopropyl) substituent, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H11F2NO2 |
|---|---|
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
6,8-difluoro-2-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C13H11F2NO2/c1-7-3-12(18)10-4-9(14)5-11(15)13(10)16(7)6-8(2)17/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
MDFKNZOWEHGWIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(N1CC(=O)C)C(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)

![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
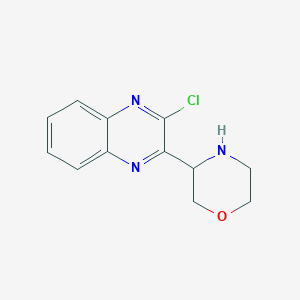
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)
![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)
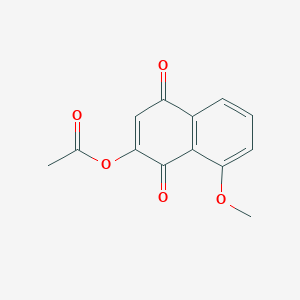
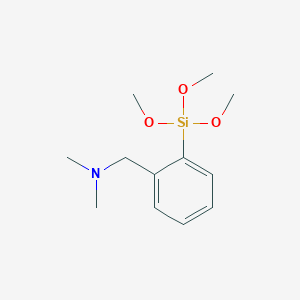
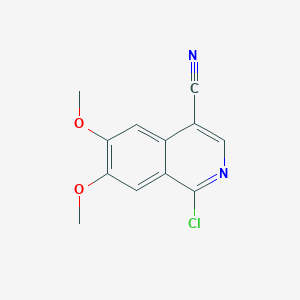
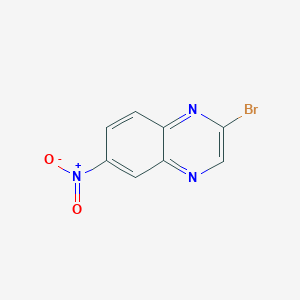
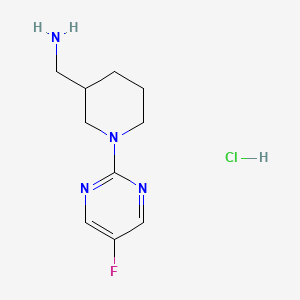


![(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine](/img/structure/B11863557.png)
